2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol
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Overview
Description
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Scientific Research Applications
- BBT derivatives have been studied for their ESIPT behavior. Upon electronic excitation, ESIPT molecules undergo rapid proton transfer from a hydroxyl or amino group to a basic acceptor (such as a carbonyl oxygen or nitrogen atom). This leads to large Stokes-shifted fluorescence, making them useful in laser dyes, fluorescent probes, and organic electroluminescence .
- BBT derivatives, including 2,5-bis(benzo[d]thiazol-2-yl)-4-methoxyphenol, have been investigated for their electronic structure and electron delocalization. These studies contribute to understanding their reactivity and potential for selective arylation reactions .
- BBT-based compounds, such as bis(2-(benzo[d]thiazol-2-yl)-5-fluorophenolate)beryllium, serve as efficient electron transport layers (ETLs) in OLEDs. These ETLs enable the fabrication of green, yellow, and red OLEDs with low turn-on voltages and high power efficiencies .
- BBT derivatives have been explored for their biological activities. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .
- Due to ESIPT characteristics, BBT ligands exhibit green emission in solution and solid films. Coordination with metal complexes can lead to blue-shifted emission and enhanced luminescence. These materials find applications in OLEDs and sensors .
- Density functional theory (DFT) and time-dependent DFT calculations have been employed to investigate BBT derivatives’ structural and photo-physical behavior upon excitation. These theoretical studies provide insights into their electronic properties and stability .
Excited-State Intermolecular Proton Transfer (ESIPT) Molecules
Electron Delocalization and Arylation Reactions
Organic Light-Emitting Diodes (OLEDs)
Antitumor and Cytotoxic Activity
Photoluminescent Materials
Theoretical Studies and Computational Chemistry
Mechanism of Action
Target of Action
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M tuberculosis
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is not reported in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Future Directions
properties
IUPAC Name |
2,5-bis(1,3-benzothiazol-2-ylmethyl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-17-10-14(12-22-24-16-6-2-4-8-20(16)28-22)18(26)9-13(17)11-21-23-15-5-1-3-7-19(15)27-21/h1-10,25-26H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRIMGGDAYANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC(=C(C=C3O)CC4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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